molecular formula C3H4F2O2 B1304208 2,2-Difluoropropionic acid CAS No. 373-96-6

2,2-Difluoropropionic acid

Cat. No. B1304208
CAS RN: 373-96-6
M. Wt: 110.06 g/mol
InChI Key: PMWGIVRHUIAIII-UHFFFAOYSA-N
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Description

2,2-Difluoropropionic acid is a chemical compound characterized by the presence of two fluorine atoms attached to the second carbon of a propionic acid derivative. This structural modification imparts unique physical and chemical properties to the molecule, which can be exploited in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of related difluorinated compounds has been explored in several studies. For instance, long-chain 2,2-difluoro-3-hydroxyacids were synthesized from 4-hydroxy-1,1,1,3,3-pentafluoroalkyl ketones, which in turn were obtained from the reaction of pentafluoroenolate with aldehydes and ketones. This method is noted for its mild conditions and good to excellent yields, using hexafluoro-2-propanol as a fluorine source . Another study reported the synthesis of 2,2-, 3,3-, and 4,4-difluoropalmitic acids, with the 2,2- and 3,3- derivatives showing activity as inhibitors in biological systems .

Molecular Structure Analysis

The molecular structure of difluorinated compounds can be quite distinct due to the presence of fluorine atoms. For example, the X-ray crystal structure of 2-amino-1,1-difluorophosphonic acid provided insights into the isosteric comparison between phosphate and phosphonate bond angles, highlighting the role of difluoromethylenephosphonate as a phosphate mimic in biological systems .

Chemical Reactions Analysis

Difluorinated compounds participate in various chemical reactions. Hexafluoropropene reacts with aromatic azine N-oxides to produce 2-heteroarylperfluoropropionic acid derivatives through a 1,3-dipolar cycloaddition followed by spontaneous scission of the N-O bond . Additionally, gem-difluorination of methylenecyclopropanes (MCPs) has been used to synthesize 2-arylsubstituted gem-difluorocyclobutanes, a valuable structural element in medicinal chemistry .

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into organic molecules often leads to significant changes in physical and chemical properties. For instance, 2-(perfluoroalkyl)ethanesulfinic acids and their derivatives exhibit sharp melting points and can be recrystallized, showing unusual "fluophilic" properties and high surface activity . The spectroscopic and structural studies of difluorophosphoryl azide and difluorophosphoric acid anhydride have provided detailed insights into their solid-state structures and conformational properties10.

Scientific Research Applications

Synthesis Applications

  • Synthesis of 2,2-Difluoro-2H-Chromenes: 2,2-Difluoropropionic acid is used in the synthesis of 2,2-difluoro-2H-chromenes, achieved through tandem reactions with salicylaldehyde derivatives. This process is sensitive to environmental conditions, with defluorination occurring under acidic conditions. A plausible reaction mechanism has been proposed based on experimental results (Ou, Jiang, & Liu, 2013).

Environmental and Health Concerns

  • Perfluorinated Membranes in Fuel Cells: Perfluorosulfonic acid membranes, developed by companies like Dow Chemical, are significant in fuel cell technology. These membranes serve as the proton transport medium and separator, demonstrating notable performance characteristics (Eisman, 1990).
  • Concerns with PFASs: Compounds containing perfluoroalkyl moieties, like 2,2-difluoropropionic acid, are a part of over 4,000 PFASs used in various applications. Their extraordinary persistence raises concerns about long-term human and environmental exposure. Extensive research is needed for many PFASs to understand their uses and hazards (Ritscher et al., 2018).

Safety and Hazards

2,2-Difluoropropionic acid is classified as a combustible liquid and causes serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,2-difluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F2O2/c1-3(4,5)2(6)7/h1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWGIVRHUIAIII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382323
Record name 2,2-Difluoropropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoropropionic acid

CAS RN

373-96-6
Record name 2,2-Difluoropropanoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Difluoropropionic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Difluoropropionic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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